N,N-diethyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
- This compound belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .
- It consists of two fused pyrimidine rings, resulting in four possible structural isomers.
- The compound’s chemical structure includes a 7H-pyrrolo[2,3-d]pyrimidine core with N,N-diethyl, 4-fluorophenyl, and 5-phenyl substituents.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the construction of the pyrimido[2,3-d]pyrimidine core followed by functionalization of the substituents.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Common reactions include cyclization, substitution, and reduction.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically employ organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: The compound may exhibit biological activity, but specific applications require further investigation.
Medicine: It serves as a precursor or intermediate in drug synthesis.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is scarce.
- Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The combination of N,N-diethyl, 4-fluorophenyl, and 5-phenyl substituents distinguishes it from other pyrimido[2,3-d]pyrimidines.
Similar Compounds: While I don’t have a specific list, related compounds include other pyrimido[2,3-d]pyrimidines and structurally similar heterocycles.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C22H21FN4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N-diethyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21FN4/c1-3-26(4-2)21-20-19(16-8-6-5-7-9-16)14-27(22(20)25-15-24-21)18-12-10-17(23)11-13-18/h5-15H,3-4H2,1-2H3 |
InChI Key |
JXJPPZYFBULULT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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